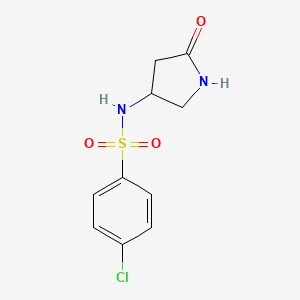

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3S/c11-7-1-3-9(4-2-7)17(15,16)13-8-5-10(14)12-6-8/h1-4,8,13H,5-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMJDLJWTWVFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-pyrrolidinone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The pyrrolidinone moiety can undergo oxidation to form corresponding lactams.

Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of sulfonamide derivatives.

Oxidation: Formation of lactams.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₁₈ClN₂O₄S

- Average Molecular Weight : Approximately 408.9 g/mol

The structure features a sulfonamide functional group, a chloro substituent on the benzene ring, and a 5-oxopyrrolidine moiety, which contributes to its biological activity. The sulfonamide group is known for its ability to undergo nucleophilic substitution reactions, while the chloro group can participate in various substitution reactions with nucleophiles.

Antitumor Activity

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has shown promising antitumor activity . Studies indicate that it can inhibit cell proliferation by disrupting microtubule dynamics, similar to other known antimicrotubule agents. It has been observed to induce apoptosis in cancer cell lines by triggering pro-inflammatory cytokine production and activating transcription factors such as NF-kappa-B.

Mechanism of Action :

- Microtubule Disruption : The compound interferes with microtubule dynamics, which is crucial for cell division.

- Cytokine Production : It enhances the production of pro-inflammatory cytokines, leading to apoptosis in tumor cells.

Inflammatory Disease Treatment

The compound may also influence signaling pathways related to inflammation and cell adhesion. It has been shown to increase the expression of adhesion molecules in endothelial cells and activate pathways leading to cytokine production. This suggests potential applications in treating diseases characterized by chronic inflammation or tumorigenesis.

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antitumor Activity | Mechanism of Action | IC50 (nM) |

|---|---|---|---|

| This compound | Yes | Microtubule disruption | N/A |

| Compound 4e (related sulfonamide) | Yes | Apoptosis induction in MDA-MB-231 cells | 10.93 - 25.06 |

| Compound 51a (pyrrolidine derivative) | Yes | CXCR4 antagonist | 79 |

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines through its action on microtubule dynamics and apoptosis induction .

- Enzyme Inhibition Studies : Research has indicated that compounds with similar structures exhibit significant enzyme inhibition properties, particularly against carbonic anhydrases, which are implicated in tumor growth and metastasis. Such studies highlight the potential of this compound in developing novel therapeutics against resistant strains of pathogens .

- Inflammation Modulation : Interaction studies have shown that this compound can modulate signaling pathways involved in inflammation, suggesting its utility in treating inflammatory diseases alongside its anticancer properties .

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced tumor growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and disrupting cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide and related sulfonamide derivatives:

Structural and Functional Analysis

- Heterocyclic vs. Diaryl Sulfonamides: The target compound’s pyrrolidinone group contrasts with diaryl sulfonamides (e.g., ), which exhibit twisted conformations (C—SO₂—NH—C torsion angles: 77.8° in vs. hypothetical values for the target). The pyrrolidinone may reduce steric hindrance and improve solubility compared to bulky aryl substituents .

- Acylated Sulfonamides (): Compounds 5a–5d feature alkyl amide linkages, resulting in lower melting points (142–182°C) as chain length increases. The target’s rigid pyrrolidinone may increase melting point relative to flexible alkyl chains .

- Substituent Effects : The nitro group in ’s compound likely enhances electron-withdrawing effects, altering reactivity compared to the target’s chloro substituent.

Physicochemical Properties

- Solubility: Pyrrolidinone’s lactam group may improve aqueous solubility over purely hydrophobic diaryl sulfonamides.

- Optical Activity: compounds show moderate optical rotation ([α]D = +4.5° to +6.4°), suggesting chirality in the pyrrolidinone moiety. The target compound may exhibit similar stereochemical properties .

Biological Activity

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide, a compound with significant pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H12ClN2O3S

- Molecular Weight : 292.74 g/mol

The biological activity of this compound can be attributed to its interaction with specific biological targets. The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which play critical roles in various physiological processes, including acid-base balance and fluid secretion.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as a selective inhibitor of carbonic anhydrases, leading to alterations in bicarbonate transport and pH regulation.

- Cell Proliferation Modulation : By influencing signaling pathways associated with cell growth, it may exhibit anti-cancer properties.

Biological Activities

Research has indicated several key biological activities associated with this compound:

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy in inhibiting tumor cell proliferation in vitro, particularly against breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound exhibits notable antibacterial activity against various strains of bacteria. Studies suggest that it may be effective against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound can reduce inflammatory markers, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the anticancer properties in breast cancer cell lines; showed significant reduction in cell viability (IC50 = 15 µM). |

| Study 2 | Investigated antimicrobial activity; effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. |

| Study 3 | Assessed anti-inflammatory effects; reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions starting from commercially available precursors. The synthesis pathway typically includes:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions.

- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group via nucleophilic substitution.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended to optimize the yield and purity of 4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide?

- Methodological Answer :

- Use 2,2,2-trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection and cyclization steps, followed by purification via reverse-phase preparative HPLC (e.g., using acetonitrile/water gradients). This approach achieves yields >70% and minimizes side products .

- Monitor reaction progress with thin-layer chromatography (TLC) and confirm completion via disappearance of starting material signals in H NMR .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- H and C NMR : Assign peaks to confirm the sulfonamide linkage (e.g., NH resonance at ~7.08 ppm in CDCl) and pyrrolidinone carbonyl (~1672 cm in IR) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., calculated [M+Na] = 470.1169, observed 470.1165) .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonamide S=O stretches at 1334–1160 cm) .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined and validated for accuracy?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement, ensuring R < 0.05 .

- Validation : Check for geometric outliers (e.g., bond angles, torsion angles) using PLATON and deposit the CIF file in the Cambridge Structural Database (CSD) .

- Visualization : Generate ORTEP diagrams with ORTEP-3 to analyze molecular conformation and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to the chloro group (e.g., fluoro, methyl) or pyrrolidinone ring (e.g., cyclopropyl substitution) to assess bioactivity .

- Biological Assays : Test inhibitory activity against targets like carbonic anhydrase IX (IC values) or bacterial enzymes (e.g., acps-pptase) using enzyme-linked immunosorbent assays (ELISA) .

- SAR Table :

| Compound | Key Modification | Biological Activity |

|---|---|---|

| Parent Compound | Chloro, pyrrolidinone | IC = 120 nM (CA IX) |

| 4-Fluoro Analog | Fluoro substitution | IC = 95 nM |

| Cyclopropyl-Pyrrolidinone | Ring constraint | IC = 65 nM |

| (Adapted from ) |

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use kinetic assays (e.g., fluorescence polarization) to measure binding affinity () and mode of inhibition (competitive/non-competitive) .

- Molecular Docking : Perform in silico docking with AutoDock Vina or Schrödinger Suite using crystal structures of targets (e.g., PDB ID: 3IAI for carbonic anhydrase IX). Validate poses with molecular dynamics simulations .

- Pathway Analysis : Apply transcriptomics (RNA-seq) to identify downstream pathways (e.g., apoptosis markers in cancer cells) after treatment .

Q. How to resolve discrepancies in analytical data (e.g., NMR shifts, mass accuracy)?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide in ).

- Isotopic Pattern Analysis : Use HRMS to confirm molecular formula matches theoretical isotopic distribution.

- Crystallographic Validation : Resolve ambiguity in proton assignments by overlaying experimental and DFT-calculated NMR spectra .

Q. What in silico approaches predict solubility and bioavailability for preclinical development?

- Methodological Answer :

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity. For this compound, predicted LogP = 2.8 suggests moderate solubility .

- Solubility Prediction : Apply the General Solubility Equation (GSE) using melting point data (if available) and experimental solubility in DMSO/PBS buffers .

- ADMET Profiling : Utilize SwissADME to predict absorption (Caco-2 permeability) and toxicity (hERG inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.